molecular formula C9H7FN2 B7809698 7-Fluoroisoquinolin-5-amine

7-Fluoroisoquinolin-5-amine

Cat. No.: B7809698
M. Wt: 162.16 g/mol
InChI Key: AOKZHETVRHUGOY-UHFFFAOYSA-N
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Description

7-Fluoroisoquinolin-5-amine is a fluorinated derivative of isoquinoline, a nitrogen-containing heterocyclic compound. Isoquinolines are known for their wide range of biological activities and applications in pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoroisoquinolin-5-amine can be achieved through several methods. One common approach involves the direct fluorination of isoquinoline derivatives.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using metal catalysts or catalyst-free processes in water. These methods aim to maximize yield and purity while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions: 7-Fluoroisoquinolin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted isoquinolines and tetrahydroisoquinolines, which have diverse applications in pharmaceuticals and materials science .

Scientific Research Applications

7-Fluoroisoquinolin-5-amine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Fluoroisoquinolin-5-amine involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit DNA synthesis by stabilizing DNA strand breaks created by enzymes like DNA gyrase and topoisomerase IV. This leads to the formation of ternary complexes that block the progress of the replication fork, ultimately resulting in cell death .

Comparison with Similar Compounds

Comparison: 7-Fluoroisoquinolin-5-amine is unique due to its specific fluorine substitution at the 7-position, which can significantly influence its biological activity and physical properties compared to other fluorinated isoquinolines. This unique substitution pattern can result in different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for targeted research and development .

Properties

IUPAC Name

7-fluoroisoquinolin-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2/c10-7-3-6-5-12-2-1-8(6)9(11)4-7/h1-5H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOKZHETVRHUGOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=CC(=C2)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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